molecular formula C4H9ClO B029878 1-Chloro-3-methoxypropane CAS No. 36215-07-3

1-Chloro-3-methoxypropane

Cat. No. B029878
CAS RN: 36215-07-3
M. Wt: 108.57 g/mol
InChI Key: BQLHMMQUVJCTAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Chloro-3-methoxypropane can be synthesized from 3-chloro-1-propanol through a methoxy substitution reaction. The optimum conditions for this reaction involve a specific mole ratio of sodium methylate to 3-chloro-1-propanol, with the reaction temperature and time being crucial for achieving high yields. This method demonstrates the feasibility of synthesizing 1-Chloro-3-methoxypropane with an efficient and practical approach, yielding over 85% (Li-Na Fu, 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Chloro-3-methoxypropane has been extensively studied through methods like X-ray crystallography. Such studies provide valuable insights into the conformational preferences and structural characteristics of these molecules, contributing to a deeper understanding of their chemical behavior and reactivity (J. Emsley et al., 1987).

Chemical Reactions and Properties

1-Chloro-3-methoxypropane undergoes various chemical reactions, including fragmentation, cyclopropanation, and reactions with alcohols to yield alkyl formates. The influence of substituents on the reactivity of related carbenes has been a topic of research, offering insights into the mechanisms and outcomes of these reactions (N. Smith & I. Stevens, 1979).

Physical Properties Analysis

The physical properties of 1-Chloro-3-methoxypropane, including its conformational preferences and behavior in different environmental conditions, have been a subject of study. Investigations into solvent effects on the conformer distribution of similar molecules provide understanding of how 1-Chloro-3-methoxypropane and related compounds behave in solution, which is essential for their application in synthesis and other chemical processes (B. Lecea et al., 1997).

Chemical Properties Analysis

The chemical properties of 1-Chloro-3-methoxypropane, including its reactivity and interaction with other chemical species, are central to its applications in organic synthesis and materials science. Studies on the electroreductive coupling and Prins reaction involving similar molecules underscore the compound's utility in synthesizing complex organic structures, demonstrating its role as a versatile reagent in chemical synthesis (N. Kise et al., 2013; A. Isleyen & Ö. Doğan, 2006).

Scientific Research Applications

Synthesis and Reaction Studies

  • Synthesis and Reactions of Halogenated Compounds : Studies by Edvardsen, Benneche, and Tius (2000) demonstrated the synthesis of (E)- and (Z)-1,3-dibromo-2-methoxypropene, which involved dehydrohalogenation of halogenated propane derivatives (Edvardsen et al., 2000).

  • Catalytic Reactions : A study by Bassili and Baiker (1990) focused on the catalytic amination of 1-methoxy-2-propanol over silica supported nickel, providing insight into the synthesis of certain methoxypropane derivatives (Bassili & Baiker, 1990).

Chemical Properties and Analysis

  • Conformational Analysis : Research by Lecea, Arrieta, and Cossío (1997) included a detailed conformational analysis of 2-methoxypropanal, which is relevant for understanding the behavior of similar compounds like 1-Chloro-3-methoxypropane (Lecea et al., 1997).

  • Protecting Groups in Synthesis : A study by Horning, Kavadias, and Muchowski (1970) focused on the use of a tetrahydropyranyl protecting group in the synthesis of bromo-2-(tetrahydropyran-2-yloxy)propene, which shares a structural relation with 1-Chloro-3-methoxypropane (Horning et al., 1970).

Material Synthesis

  • Polyether Polycarboxylic Acids Synthesis : McCrindle and McAlees (1981) researched the synthesis of polyether polycarboxylic acids, employing compounds structurally related to 1-Chloro-3-methoxypropane (McCrindle & McAlees, 1981).

  • Preparation of Primary Methoxypropanol : Permana et al. (2004) reported the selective synthesis of 2-Methoxy-1-propanol using clay supported tris(2,4-pentanedionato)zirconium(IV), demonstrating an application in material synthesis (Permana et al., 2004).

Safety And Hazards

1-Chloro-3-methoxypropane is a highly flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . The container should be kept tightly closed . It should be stored in a well-ventilated place and kept cool . The flash point of this compound is 18 °C .

properties

IUPAC Name

1-chloro-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-6-4-2-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLHMMQUVJCTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189770
Record name 1-Chloro-3-methoxypropane
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Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-methoxypropane

CAS RN

36215-07-3
Record name 1-Chloro-3-methoxypropane
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Record name 1-Chloro-3-methoxypropane
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Record name 1-Chloro-3-methoxypropane
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Record name 1-chloro-3-methoxypropane
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